Cyanthiwigin U

描述

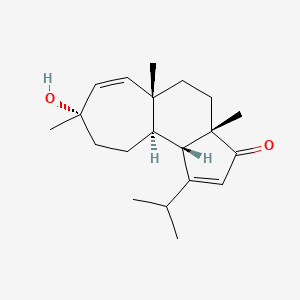

Structure

3D Structure

属性

分子式 |

C20H30O2 |

|---|---|

分子量 |

302.5 g/mol |

IUPAC 名称 |

(3aS,5aS,8S,10aR,10bS)-8-hydroxy-3a,5a,8-trimethyl-1-propan-2-yl-4,5,9,10,10a,10b-hexahydrocyclohepta[e]inden-3-one |

InChI |

InChI=1S/C20H30O2/c1-13(2)14-12-16(21)20(5)11-9-18(3)8-10-19(4,22)7-6-15(18)17(14)20/h8,10,12-13,15,17,22H,6-7,9,11H2,1-5H3/t15-,17-,18-,19+,20-/m1/s1 |

InChI 键 |

XIHVWXFBGJURKU-RACLHMPKSA-N |

SMILES |

CC(C)C1=CC(=O)C2(C1C3CCC(C=CC3(CC2)C)(C)O)C |

手性 SMILES |

CC(C)C1=CC(=O)[C@@]2([C@H]1[C@H]3CC[C@](C=C[C@@]3(CC2)C)(C)O)C |

规范 SMILES |

CC(C)C1=CC(=O)C2(C1C3CCC(C=CC3(CC2)C)(C)O)C |

同义词 |

(+)-cyanthiwigin U cyanthiwigin U |

产品来源 |

United States |

Isolation and Biosynthetic Investigations of Cyanthiwigin Diterpenoids

Natural Sources and Research on Isolation Methodologies for Cyanthiwigin Diterpenoids

Cyanthiwigin diterpenoids, including Cyanthiwigin U, are natural products primarily isolated from marine sponges. The initial cyanthiwigins, specifically cyanthiwigins A-D, were first isolated in 1992 from the marine sponge Epipolasis reiswigi. escholarship.orgtandfonline.com Subsequently, additional and novel cyanthiwigin molecules, such as this compound, were discovered in extracts of the Jamaican sea sponge Myrmekioderma styx. escholarship.orgcaltech.edunih.govcaltech.edu To date, over 30 different cyanthiwigin diterpenoids have been isolated and characterized from these two marine sources. caltech.edunih.govcaltech.edu

The isolation of these compounds typically involves extraction from the sponge material, followed by purification and structural elucidation. The structures of cyanthiwigins are primarily determined using spectroscopic methods, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. tandfonline.com For instance, the tricarbocyclic structure of cyanthiwigin A was confirmed by X-ray analysis, which also established its absolute configuration. tandfonline.com Despite the successful isolation and characterization of numerous cyanthiwigins, detailed research on specific isolation methodologies (e.g., chromatographic techniques, solvent systems) is less extensively reported in the general literature compared to their structural features and synthetic efforts.

Proposed Biosynthetic Pathways for Cyanthiwigin Diterpenoids

The biosynthesis of cyanthiwigin natural products has not been extensively studied directly, primarily due to technical challenges associated with culturing the marine organisms from which they are isolated. escholarship.org However, proposed biogenetic pathways for cyanthiwigin diterpenoids are largely based on the well-established biosynthesis of related cyathane diterpenes, which share a common [5-6-7] fused-ring core structure. escholarship.orgnih.gov

The 20-carbon (C20) framework of cyanthiwigin diterpenoids indicates their origin from the isoprenoid pathway, characteristic of diterpenes. escholarship.org The key C20 precursor for diterpene natural products is geranylgeranyl pyrophosphate (GGPP). escholarship.orgcaltech.edumdpi.commdpi.comwikipedia.org GGPP is synthesized from smaller isoprene (B109036) units, specifically from units of acetyl coenzyme A (acetyl CoA) and acetoacetyl coenzyme A (acetoacetyl CoA). escholarship.org

While direct feeding studies on cyanthiwigins are limited, investigations into the biosynthesis of cyathatriol, a cyathane diterpene produced by the fungus Cyathus earlei, have provided crucial insights. escholarship.orgcaltech.edunih.gov These studies involved feeding the fungus with 13C-labeled sodium acetate, which was then incorporated into the cyathatriol. escholarship.orgnih.gov Analysis of the isotopically enriched cyathatriol confirmed that the cyathane core is constructed via the isoprenoid pathway, with GGPP serving as the primary precursor. escholarship.orgcaltech.edunih.gov This evidence supports the hypothesis that cyanthiwigins also follow a similar biosynthetic route originating from GGPP.

Based on the biosynthetic studies of cyathanes, a related biogenesis has been proposed for cyanthiwigin diterpenoids. escholarship.org The formation of the characteristic [5-6-7] tricyclic core skeleton is hypothesized to proceed through a cascade of cyclization and rearrangement reactions initiated from GGPP. escholarship.orgcaltech.edunih.gov

The proposed mechanism typically begins with a cationic cyclization of GGPP, leading to the formation of a bicyclic intermediate. escholarship.org This is followed by a Wagner-Meerwein migration, which facilitates the expansion of one of the rings. escholarship.org Subsequent cyclization steps then lead to the formation of the A-ring, completing the tricyclic structure. escholarship.org The tertiary carbocation intermediate is then quenched through a 1,2-hydride shift and deprotonation, ultimately yielding the cyathane skeleton. escholarship.org

A distinguishing feature of cyanthiwigins, including this compound, compared to other cyathane diterpenes, is the syn-relationship of the angular methyl groups at the C6 and C9 ring fusion positions. escholarship.orgcaltech.edunih.govnih.gov This stereochemical difference suggests specific enzymatic control during the cyclization and rearrangement processes that lead to the unique cyanthiwigin scaffold.

The biosynthesis of diterpenoids from GGPP is catalyzed by a class of enzymes known as diterpene synthases (DTSs). mdpi.commdpi.com These enzymes play a crucial role in forming the basic carbon skeletons of terpenoids. The process generally involves two main types of enzymes: prenyltransferases (PTs) and terpene synthases (TPSs). mdpi.com

PT enzymes are responsible for determining the length of the prenyl carbon chain, assembling GGPP from smaller isoprene units. mdpi.com Subsequently, TPS enzymes are instrumental in generating the structural complexity of the molecular scaffolds by catalyzing various cyclization reactions that lead to the formation of diverse ring structures. mdpi.com

More specifically, in the context of cyathane and likely cyanthiwigin biosynthesis, class II terpenoid cyclases are implicated in converting GGPP into syn-copalyl diphosphate (B83284) (syn-CPP). mdpi.com Following this, various class I terpenoid cyclases are responsible for the further cyclization of the CPP stereoisomers, ultimately leading to the complex polycyclic structures observed in cyanthiwigins. mdpi.com While specific enzymes directly involved in cyanthiwigin biosynthesis from marine organisms have not been fully elucidated due to experimental challenges, the general enzymatic machinery for diterpene biogenesis provides a strong framework for understanding their formation.

Strategies in the Chemical Synthesis of Cyanthiwigin U and Its Analogues

Enantioselective Total Synthesis Approaches to Cyanthiwigin U

A pivotal strategy in the Phillips and Pfeiffer synthesis of (+)-Cyanthiwigin U was the employment of a two-directional tandem metathesis reaction. thieme-connect.comnih.govacs.org This key step efficiently formed the cyclohepta[e]indene (B15492063) core from a readily available bicyclo[2.2.2]octene precursor. nih.govacs.org The bis-enone intermediate, derived from an asymmetric Diels-Alder reaction, was treated with Grubbs' second-generation catalyst under an atmosphere of ethylene (B1197577) to smoothly facilitate this transformation. thieme-connect.comorganic-chemistry.org

While Phillips' synthesis of this compound established stereocenters through other means, the broader family of cyanthiwigins, including Cyanthiwigin F, features dual all-carbon quaternary stereocenters at C(6) and C(9) with a syn relative stereochemical relationship. nih.govcaltech.edu The Stoltz group developed a powerful methodology for establishing these challenging quaternary stereocenters early in their synthetic scheme for cyanthiwigin F. acs.orgcaltech.edu This approach utilized a double asymmetric catalytic alkylation reaction, mediated by a chiral palladium catalyst, to generate both quaternary chiral centers in a single step. acs.orgcaltech.educaltech.eduresearchgate.net This process is stereoablative, meaning the stereochemistry of the starting material (a diastereomeric mixture of racemic and meso bis(β-ketoester)) is destroyed, and the desired (R,R) diketone is formed with high enantiomeric excess (e.g., 99% ee for Cyanthiwigin F precursor). acs.orgresearchgate.netnih.gov

In the Phillips and Pfeiffer total synthesis of (+)-Cyanthiwigin U, an asymmetric Diels-Alder reaction was crucial for constructing the bicyclic dialdehyde (B1249045) precursor. thieme-connect.comacs.orgorganic-chemistry.orgscribd.com20.210.105escholarship.orgnih.gov This reaction involved the cycloaddition of 1,4-dimethylcyclohexadiene with an enantiomerically-pure camphor-derived enone, leading to an adduct with high diastereocontrol. organic-chemistry.orgscribd.com For less reactive dienes, chiral auxiliary control was necessary to achieve the desired enantioselectivity. organic-chemistry.org The bicyclo[2.2.2]octene system, formed via this Diels-Alder adduct, served as the scaffold for the subsequent tandem metathesis. acs.orgscribd.comnih.gov

Late-stage functionalization played a critical role in the completion of (+)-Cyanthiwigin U. acs.orgorganic-chemistry.org Following the formation of the tricyclic core, selective reduction of a cycloheptenone from its less hindered face provided an allylic alcohol. acs.orgorganic-chemistry.org Subsequent treatment with isopropyl lithium led to a diol mixture. acs.org Exposure of this crude diol to PCC (pyridinium chlorochromate) resulted in a simultaneous oxidation of the secondary allylic alcohol and an oxidative transposition (Dauben oxidation) of the tertiary allylic alcohol, yielding a bis-enone. acs.orgorganic-chemistry.org Further selective addition of methyl lithium to the less hindered ketone completed the synthesis of this compound. organic-chemistry.org Late-stage modification of the cyanthiwigin core has also been explored for diversification, including C-H oxidation studies. nih.govnih.govnsf.govcaltech.edu

Methodologies for the Preparation of this compound Analogues and Derivatives

The synthetic strategies developed for this compound have been extended to prepare other members of the cyanthiwigin family. Phillips and co-workers successfully converted this compound into Cyanthiwigin W and Cyanthiwigin Z. caltech.eduresearchgate.net This involved a sequence of Luche reduction, protection, allylic transposition, and alcohol oxidation steps. caltech.edu

Furthermore, the cyanthiwigin core, particularly the tricyclic diketone derived from the Stoltz group's double catalytic enantioselective alkylation, serves as a versatile scaffold for the preparation of various analogues and derivatives. nih.govnih.gov This platform has enabled late-stage diversification studies, allowing for the introduction of diverse oxygenated functionalities and the creation of "hybrid" molecules resembling both cyanthiwigin and gagunin natural products. nih.govnsf.gov These efforts contribute to understanding the reactivity of the cyanthiwigin framework and generating novel complex molecules for biological study. nih.gov

Table 1: Key Synthetic Strategies and Outcomes for this compound

| Strategy/Key Step | Outcome/Application | Yield/Efficiency | Reference |

| Tandem Metathesis | Formation of cyclohepta[e]indene core | Key step in 17% overall yield | thieme-connect.comnih.govacs.org |

| Asymmetric Diels-Alder | Construction of bicyclic precursor | High diastereocontrol | thieme-connect.comorganic-chemistry.org |

| Oxidative Rearrangement/Functionalization | Late-stage installation of functionality | 90% yield for two steps | acs.org |

Late-Stage Diversification Strategies for the Cyanthiwigin Core

Late-stage diversification (LSD) has emerged as a powerful approach in organic synthesis, enabling the generation of a wide array of non-natural compounds for biological screening and providing valuable insights into the reactivity of complex molecular scaffolds nih.govwikipedia.orgnih.gov. The tricyclic framework of the cyanthiwigin natural product family has been effectively utilized as a platform for such diversification efforts.

A key enabler for late-stage diversification is the ability to prepare the cyanthiwigin core on a multi-gram scale nih.govwikipedia.org. This has been facilitated by advancements in synthetic methodology, including the re-optimization of a crucial double asymmetric catalytic alkylation and the application of aldehyde-selective Tsuji-Wacker oxidation nih.govwikipedia.org.

Research has explored the reactivity of the cyanthiwigin framework under various C-H oxidation conditions, encompassing allylic C-H acetoxylation, C-H hydroxylation, C-H amination, C-H azidation, and C-H chlorination nih.govwikipedia.org. These studies have revealed that functionalization is significantly influenced by steric and electronic factors, suggesting an innate reactivity within the substrate itself nih.govwikipedia.org. For instance, the Stoltz group has demonstrated selective hydroxylation at positions C12 and C15 of the cyanthiwigin core under different conditions. Furthermore, late-stage diversification efforts have led to the preparation of non-natural "hybrid" molecules that exhibit structural resemblances to both cyanthiwigin and gagunin natural products nih.gov.

Conversion of this compound to Related Natural Cyanthiwigins (e.g., W and Z)

This compound serves as a versatile intermediate for the synthesis of other related natural cyanthiwigins, such as cyanthiwigin W and cyanthiwigin Z. The synthetic strategy for these conversions often builds upon the methodologies established for the synthesis of this compound itself.

The conversion of this compound to Cyanthiwigin W typically involves a diastereoselective 1,2-reduction of the cyclopentenone moiety present in this compound. Specifically, subjecting this compound to standard Luche reduction conditions results in hydride delivery from the less hindered face, leading to the formation of Cyanthiwigin W.

Development of General Synthetic Strategies for the Cyanthiwigin Core Skeleton

The structural complexity and biological significance of the cyanthiwigin family have spurred considerable interest in developing general synthetic strategies to access their tricyclic core skeleton. A primary goal has been to devise approaches that can provide access to multiple members of the cyathane family, rather than focusing on a single target.

One notable general strategy, developed by the Stoltz group, leverages a unique double asymmetric catalytic alkylation procedure. This method is highly effective in establishing two of the most critical stereocenters of the cyanthiwigin framework with exceptional selectivity and efficiency. Their synthetic route further incorporates a tandem ring-closing cross-metathesis reaction and an aldehyde-olefin radical cyclization, enabling rapid construction of the tricyclic cyathane core. Recent re-optimization of the key double asymmetric catalytic alkylation has allowed for large-scale production of the cyanthiwigin framework, utilizing lower palladium catalyst loadings and reduced solvent volumes.

Another significant approach, pioneered by the Phillips group, focuses on the simultaneous construction of both the A- and C-rings of the tricyclic cyathane core, followed by late-stage installation of peripheral functionality. This strategy initiates with an asymmetric Diels-Alder reaction and employs a two-directional tandem metathesis (ring-opening metathesis - ring-closing metathesis, ROM-RCM) utilizing a second-generation Grubbs catalyst. This modular design has also been extended to the synthesis of cyanthiwigin W and Z.

Beyond these, other general strategies for constructing the broader cyathane core skeleton (from which cyanthiwigins derive) include Desmaële's approach, which addresses the anti relationship of methyl groups at C(6) and C(9) via an intramolecular Heck reaction. Wender's laboratories reported a general route utilizing a [5+2] Rh-catalyzed cycloaddition reaction to build the 5-6-7 tricyclic diterpene core. Takeda and coworkers also disclosed a [4+3] annulation strategy for the cyathane core. These diverse strategies underscore the ongoing efforts to overcome the inherent challenges in synthesizing these complex natural products.

Biological Activity Research and Mechanistic Elucidation

In Vitro Pharmacological Profiling of Cyanthiwigin Diterpenoids

The cyanthiwigin family of natural products, including Cyanthiwigin U, are known to possess a diverse range of biological activities. However, comprehensive pharmacological profiling of the entire cyanthiwigin family, including this compound, has been challenged by the limited natural abundance of these compounds, often necessitating total synthesis to obtain sufficient material for biological assays. Despite this, the broader class of cyathane diterpenoids, to which cyanthiwigins belong, has demonstrated various bioactivities.

Anti-infective Investigations (e.g., Antimicrobial, Anti-HIV, Anti-Mycobacterium tuberculosis)

The cyanthiwigin family has been reported to exhibit noteworthy anti-infective activities, including action against Hepatitis B virus (HBV), Human Immunodeficiency Virus (HIV-1), and Mycobacterium tuberculosis (Mtb). While these activities are attributed to the class, specific experimental data for this compound itself is not explicitly detailed in the provided literature. For instance, Cyanthiwigin C has shown activity against HBV with an EC50 of 43 µg/mL and 50% inhibition against Mtb at 6.25 µg/mL. Cyanthiwigin B has demonstrated activity against HIV-1 with an EC50 of 42.1 µM. Additionally, Cyanthiwigin B has been observed to enhance the antimicrobial activity of curcuphenol, a sesquiterpene, suggesting a synergistic effect, possibly by blocking efflux pumps in microbes.

Antineoplastic Studies (e.g., Cytotoxicity against Specific Cancer Cell Lines)

Members of the cyanthiwigin family, generally, have displayed cytotoxic activity against various human tumor cells. While this compound is a part of this family, specific cytotoxicity data for this compound is not detailed in the available information. For example, Cyanthiwigin C has exhibited cytotoxic activity against A549 human lung cancer cells (IC50 = 4.0 µg/mL) and P-388 human leukemia cells (IC50 = 11.2 µg/mL). Cyanthiwigin F has shown cytotoxic activity against human primary tumor cells with an IC50 of 3.1 µg/mL.

Neurotrophic Research (e.g., Nerve Growth Factor Stimulation)

A significant biological activity reported for some members of the cyathane natural products, including cyanthiwigins, is their capacity to stimulate the synthesis of Nerve Growth Factor (NGF). This property suggests their potential therapeutic application for neurodegenerative diseases and spinal injuries. While this compound is a member of this class, specific experimental data directly linking this compound to NGF stimulation is not explicitly provided in the current literature.

Anti-inflammatory Research

The broader class of cyathane diterpenoids, to which cyanthiwigins belong, has been noted for possessing anti-inflammatory properties. For instance, erectcyanthin B, a cyanthiwigin-type diterpenoid, has shown considerably greater anti-inflammatory activities with IC50 values ranging from 0.88 to 1.09 mM. However, direct research findings on the anti-inflammatory activity of this compound are not explicitly detailed in the provided search results.

Acetylcholinesterase Inhibitory Effects

Some cyathane diterpenoids have exhibited acetylcholinesterase (AChE) inhibitory effects. For example, (12S)-11α,14α-epoxy-13α,14β,15-trihydroxycyath-3-ene displayed a significant AChE inhibitory effect with an IC50 value of 4.60 ± 0.85 µM. However, specific data regarding the acetylcholinesterase inhibitory effects of this compound are not present in the provided information.

Mechanistic Studies at the Cellular and Molecular Level

Research on this compound has primarily focused on its total synthesis and conversion to other related cyanthiwigins like Cyanthiwigin W and Z. The synthesis of this compound itself involved key steps such as a two-directional tandem metathesis reaction to form its cyclohepta[e]indene (B15492063) core. While the structural features and synthetic pathways of this compound are well-documented, detailed mechanistic studies at the cellular and molecular level specifically for this compound's biological activities are not extensively described in the provided literature. The general understanding of the mechanism of action for cyathane diterpenoids often involves their interaction with various biological targets, as suggested by their diverse activities. However, specific molecular targets or pathways modulated by this compound itself are not elucidated in the provided information.

Investigation of Molecular Targets and Pathways

While specific molecular targets for this compound are not extensively detailed in isolation, the broader cyathane diterpenoid family, which includes cyanthiwigins, has been investigated for its interaction with various biological pathways. For instance, a related cyathane diterpenoid, (12S)-11α,14α-epoxy-13α,14β,15-trihydroxycyath-3-ene, demonstrated significant inhibitory effects on acetylcholinesterase (AChE) with an IC50 value of 4.60 ± 0.85 μM researchgate.net. This suggests AChE as a potential molecular target within this structural class. The observed ability of cyanthiwigins to promote Nerve Growth Factor (NGF) synthesis indicates their involvement in pathways critical for neuronal development and maintenance nih.gov.

Molecular Docking and Computational Interaction Analyses

Molecular docking is a computational technique employed to predict the binding affinity and interaction modes between a compound and its biological targets semanticscholar.org. For active cyathane compounds, molecular docking studies have been conducted to elucidate their interactions with the active sites of acetylcholinesterase (AChE) researchgate.net. Although specific computational interaction analyses for this compound were not detailed in the available literature, the application of such methods to related cyathane diterpenoids underscores their utility in understanding the molecular basis of their bioactivity. The structural features, such as oxygenated substituents, are known to influence the biological activity of similar frameworks like gagunins, suggesting that these features play a role in molecular interactions nih.gov.

Microbial Transformation Studies for Bioactive Metabolite Generation

Microbial transformation is a powerful method for the modification of natural products, offering an avenue for generating novel or enhanced bioactive metabolites nih.gov. This approach has been successfully applied to cyanthiwigin B, a marine diterpene.

Regio- and Stereo-selective Functionalization by Microorganisms

Microorganisms possess an exceptional capacity for introducing functional groups with high regio- and stereo-selectivity, a feat often challenging to achieve through conventional chemical synthesis nih.gov. In studies involving cyanthiwigin B, two actinomycetes cultures, Streptomyces NRRL 5690 and Streptomyces spheroides, demonstrated significant biocatalytic activity nih.govnih.gov. Streptomyces NRRL 5690 transformed cyanthiwigin B into cyanthiwigins AE, AF, AG, and the known cyanthiwigin R. Similarly, S. spheroides metabolized cyanthiwigin B to yield cyanthiwigins S, E, and AE nih.govnih.gov. These transformations exemplify the precise and controlled functionalization that can be achieved via microbial biotransformation.

Biotransformation for Bioactivity Enhancement

Biotransformation can lead to the generation of metabolites with improved bioactivity nih.gov. This was evident in the microbial transformation products of cyanthiwigin B. All the derivatives obtained through microbial metabolism (cyanthiwigins AE, AF, AG, R, S, and E) exhibited an enhanced capacity to increase the antimicrobial activity of curcuphenol nih.govnih.gov. This highlights the potential of microbial transformations as a strategic tool for enhancing the pharmacological profiles of natural products.

Table 1: Microbial Transformation Products of Cyanthiwigin B

| Original Compound | Microorganism | Metabolites Produced | Bioactivity Enhancement (with Curcuphenol) |

| Cyanthiwigin B | Streptomyces NRRL 5690 | Cyanthiwigins AE, AF, AG, R | Increased antimicrobial activity |

| Cyanthiwigin B | Streptomyces spheroides | Cyanthiwigins S, E, AE | Increased antimicrobial activity |

Structure Activity Relationship Sar Studies and Rational Analogue Design

Analysis of Core Structural Features and their Influence on Biological Activities

Cyanthiwigin U, like other cyanthiwigins, possesses a highly conserved [5-6-7] fused-ring tricyclic carbon scaffold, which is a defining feature of the cyathane class of diterpenoids. escholarship.orgcaltech.edunih.gov This core structure is characterized by two all-carbon quaternary centers at the ring junctions (C6 and C9) and a trans-B-C ring fusion. escholarship.org A key distinguishing stereochemical feature of the cyanthiwigins, including this compound, is the syn-orientation of the angular methyl groups at the C(6) and C(9) ring fusion positions, which contrasts with the anti-configuration typically found in the majority of other cyathane diterpenes. caltech.edunih.govnih.gov Furthermore, these compounds feature two additional stereocenters at the C(4) and C(5) ring fusion carbons, establishing a total of four contiguous stereocenters within the innermost bonds of the carbon scaffold. caltech.edunih.gov

The unique structural complexity of the cyanthiwigin core contributes to their noteworthy biological activities. The cyanthiwigin family exhibits a broad spectrum of biological properties, including antibiotic, anti-inflammatory, anticancer, and neurotrophic effects. escholarship.org Specific examples of biological activities reported for cyanthiwigin congeners include action against hepatitis B virus, human immunodeficiency virus (HIV-1), Mycobacterium tuberculosis, and various cancer cell lines, such as lung cancer, leukemia cells, and human primary tumor cells. nih.govnih.govcaltech.edu For instance, Cyanthiwigin F has demonstrated cytotoxic activity against human primary tumor cells with an IC50 value of 3.1 µM. nih.govresearchgate.net

Table 1: Selected Biological Activities of Cyanthiwigin Derivatives

| Compound Name | Biological Activity |

| This compound | Precursor for other active cyanthiwigins nih.gov |

| Cyanthiwigin B | Activity against HIV-1 nih.govcaltech.edu |

| Cyanthiwigin C | Activity against lung cancer and leukemia cells caltech.eduresearchgate.net |

| Cyanthiwigin F | Cytotoxic activity against human primary tumor cells (IC50 = 3.1 µM) nih.govresearchgate.net |

| Cyanthiwigin Family | Antibiotic, anti-inflammatory, anticancer, neurotrophic effects escholarship.org, activity against Hepatitis B virus, Mycobacterium tuberculosis nih.gov |

Role of Peripheral Functionalization and Oxidation Patterns in Activity Modulation

Structural differentiation among the various members of the cyanthiwigin family primarily arises from variable oxygenation and unsaturation patterns on the peripheral carbocyclic skeleton. escholarship.orgcaltech.edunih.gov These diverse patterns of oxygenation, which include hydroxyl groups, ketones, and olefins, are challenging to introduce synthetically but are critical determinants of the compounds' varied biological activities. escholarship.org For example, some cyanthiwigins, such as Cyanthiwigin G, are characterized by sparse oxidation, while others, like Cyanthiwigin O, are more heavily oxidized. caltech.edunih.govcaltech.edu

Design Principles for Novel this compound Analogues and Hybrid Molecular Architectures

The design of novel this compound analogues and hybrid molecular architectures is driven by the aim to optimize biological activity and overcome limitations such as low natural abundance. A central principle in this endeavor is the concept of late-stage diversification, which involves modifying the complex cyanthiwigin scaffold at advanced stages of synthesis. nsf.govnih.gov This strategy allows for the efficient generation of a wide array of derivatives from a common advanced intermediate. The cyanthiwigin core, with its inherent olefin and carbonyl functionalities, serves as an excellent scaffold for such diversification efforts. nsf.govnih.gov

Specific design principles include:

Exploration of Oxidation Patterns : Preparing non-natural oxygenated cyanthiwigin analogues and investigating the reactivity of the cyanthiwigin core under various C-H oxidation conditions helps to systematically map the influence of different oxidation states and positions on biological activity. nsf.govnih.gov

Hybrid Molecular Architectures : Creating hybrid molecules that merge the distinct carbocyclic framework of cyanthiwigins with the characteristic oxygenation patterns of other biologically active natural products (e.g., gagunins) is a promising strategy to discover compounds with novel or enhanced bioactivities. nsf.govnih.gov

Scalable Synthetic Routes : The success of analogue design relies heavily on the ability to access the cyanthiwigin core and its derivatives in sufficient quantities. Synthetic strategies, such as the two-directional tandem ring-opening metathesis/ring-closing metathesis (ROM-RCM) sequence used in the total synthesis of this compound, or double asymmetric catalytic alkylation, are crucial for providing scalable access to the tricyclic framework. nih.govnih.govcaltech.eduresearchgate.netcaltech.eduscribd.com These routes facilitate the preparation of various natural and unnatural cyanthiwigins for subsequent biological evaluation. nih.gov

Computational Chemistry Applications in SAR Prediction and Compound Design

Computational chemistry plays an increasingly vital role in understanding structure-activity relationships and guiding the rational design of novel compounds, including cyanthiwigin analogues. This field utilizes computer simulations and theoretical chemical methods to predict molecular structures, properties, and reactivity. wikipedia.org

Key applications in the context of this compound and its derivatives include:

Quantitative Structure-Activity Relationship (QSAR) Studies : Computational methods can identify and quantify correlations between specific structural attributes of cyanthiwigins and their observed biological activities. wikipedia.orgacs.org This allows for the development of predictive models that can forecast the activity of un-synthesized analogues.

Prediction of Site-Selectivity for Functionalization : Computational tools can help predict the preferred sites for chemical modifications, such as C-H oxidation, within the complex polycyclic cyanthiwigin architecture. researchgate.netresearchgate.net This is invaluable for guiding synthetic efforts towards specific desired analogues.

Mechanism Elucidation and Catalyst Design : Computational chemistry can model reaction mechanisms, providing insights into how catalysts might be improved for the efficient and selective synthesis of cyanthiwigin analogues. wikipedia.org While specific examples for this compound are not detailed, the general applicability to complex natural products is well-established. wikipedia.orgresearchgate.net

Conformational Analysis and Binding Predictions : By modeling the three-dimensional conformations of cyanthiwigins and their potential interactions with biological targets, computational approaches can offer insights into the molecular basis of their activity, informing the design of analogues with optimized binding characteristics.

Analytical and Characterization Methodologies in Cyanthiwigin U Research

Advanced Spectroscopic Techniques for Structural Elucidation of Synthetic Intermediates and Biological Metabolites

Spectroscopic methods are indispensable tools in the structural elucidation of cyanthiwigin U and its related synthetic intermediates and biological metabolites. These techniques provide detailed information about the molecular framework, functional groups, and connectivity of atoms within the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary technique employed for the structural elucidation of this compound and other cyanthiwigin compounds researchgate.netmdpi.comwalisongo.ac.id. Both one-dimensional (1D) NMR, such as proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy, and two-dimensional (2D) NMR techniques, including Correlation Spectroscopy (COSY) and Heteronuclear Multiple Quantum Coherence (HMQC), are utilized to determine the connectivity and arrangement of atoms walisongo.ac.idcaltech.edu. This comprehensive NMR analysis allows for the detailed mapping of the carbon skeleton and the identification of various functional groups.

Mass Spectrometry (MS) plays a vital role in determining the molecular formula of this compound and its derivatives walisongo.ac.idscribd.com. By measuring the mass-to-charge ratio of ions, MS provides precise molecular weight information, aiding in the identification of the compound and its potential fragments scribd.com.

Infrared (IR) Spectroscopy is used to identify the characteristic functional groups present in this compound and its related compounds walisongo.ac.idcaltech.eduscribd.com. The absorption of infrared radiation at specific wavelengths by different chemical bonds provides a fingerprint that helps in confirming the presence of groups like hydroxyls, ketones, and alkenes.

Electronic Circular Dichroism (ECD) calculations are integrated with other spectroscopic analyses, particularly NMR and X-ray diffraction, for the elucidation of the absolute configuration of this compound and similar diterpenoids researchgate.netmdpi.com. ECD provides insights into the chiral properties of a molecule by measuring the differential absorption of left and right circularly polarized light.

The application of these spectroscopic techniques is summarized in the following table:

| Spectroscopic Technique | Application in this compound Research |

| NMR Spectroscopy | Structural elucidation, connectivity, and functional group identification (¹H, ¹³C, COSY, HMQC) researchgate.netwalisongo.ac.idcaltech.edu |

| Mass Spectrometry | Molecular formula determination, structural elucidation walisongo.ac.idscribd.com |

| IR Spectroscopy | Identification of functional groups walisongo.ac.idcaltech.eduscribd.com |

| ECD Calculations | Elucidation of absolute configuration researchgate.netmdpi.com |

Chromatographic Separation and Purification Methodologies for Research Samples

Effective separation and purification methodologies are critical for isolating this compound and its synthetic intermediates or biological metabolites from complex reaction mixtures or natural extracts, ensuring the purity required for structural characterization and further research.

Flash column chromatography is a commonly employed technique for the purification of this compound and related compounds figshare.com. This method allows for the separation of compounds based on their differential adsorption to a stationary phase and elution with a solvent gradient.

High-Performance Liquid Chromatography (HPLC) , particularly reverse-phase HPLC, is extensively used for the purification and separation of various cyanthiwigin compounds nih.govcaltech.edu. For instance, products from synthetic routes, such as cyanthiwigin B and other related compounds, have been separated using reverse-phase HPLC purification nih.govcaltech.edu.

Preparative Thin Layer Chromatography (PTLC) , often utilizing silica (B1680970) gel as the stationary phase, has also been applied for the separation and purification of cyanthiwigin metabolites nih.gov. This technique is useful for smaller-scale purifications and for separating closely related compounds.

These chromatographic techniques are essential for obtaining pure samples necessary for accurate spectroscopic analysis and subsequent studies.

Stereochemical Assignment through Spectroscopic and Crystallographic Data

The precise assignment of stereochemistry is paramount for understanding the biological activity and synthetic pathways of complex natural products like this compound. This is achieved through a combination of advanced analytical techniques.

X-ray Diffraction/Crystallography is a definitive method for determining both the relative and absolute stereochemistry of this compound and its intermediates researchgate.netmdpi.comcaltech.edunih.govresearchgate.netnih.govdiva-portal.org. For example, X-ray crystallography data on tricyclic diketone intermediates in the synthesis of cyanthiwigins have revealed the stereochemistry established by radical cyclization reactions and confirmed the relative stereochemistry from initial alkylation reactions nih.govnih.gov. Recrystallization of intermediates can provide suitable crystals for this analysis, leading to unambiguous assignment of relative stereochemistry nih.gov.

NMR spectroscopic analyses are often used in conjunction with X-ray data and ECD calculations to corroborate stereochemical assignments researchgate.net. While X-ray crystallography provides direct structural information in the solid state, NMR offers insights into solution-state conformations and stereochemical relationships through coupling constants and NOE (Nuclear Overhauser Effect) correlations.

The combined application of these methods ensures a robust and reliable assignment of the complex stereochemical features inherent to the cyanthiwigin class of diterpenoids.

Future Directions and Research Perspectives for Cyanthiwigin U

Advancements in Stereoselective and Convergent Synthetic Methodologies

The synthesis of complex natural products like Cyanthiwigin U often presents significant challenges due to their intricate stereochemistry and polycyclic structures mdpi.com. Advancements in stereoselective and convergent synthetic methodologies are crucial for efficient and scalable production of this compound and its analogues researchgate.netnih.gov.

Key synthetic strategies and their features are summarized below:

| Synthetic Strategy | Key Features | Yield/Steps (this compound) | Reference |

| Two-directional tandem metathesis | Forms cyclohepta[e]indene (B15492063) core from bicyclo[2.2.2]octene; uses Grubbs' second-generation catalyst. | 12 steps, 17% overall | nih.govorganic-chemistry.org |

| Convergent assembly via stereoselective Michael addition | Fragment coupling with control over contiguous stereocenters, including all-carbon quaternary centers. | - | researchgate.net |

| Co-mediated Pauson-Khand reaction | Construction of 5-6-7 tricarbocyclic fused core. | - | researchgate.netresearchgate.net |

| Double asymmetric catalytic alkylation | Establishes critical stereocenters with high selectivity; avoids protecting groups. | - | nih.govcaltech.edu |

Exploration of Novel Biological Targets and Uncharted Therapeutic Potential

This compound, as a member of the cyathane diterpenoid family, exhibits a range of biological activities, which suggests broader therapeutic potential beyond currently known applications nih.govmdpi.com. The cyathane family, including cyanthiwigins, has shown antimicrobial, antitumor, and anti-inflammatory properties researchgate.netnih.govmdpi.com.

A significant area of interest is the ability of cyathane natural products to stimulate the synthesis of Nerve Growth Factor (NGF) researchgate.netnih.govmdpi.com. This capacity implicates their potential as therapeutic agents for neurodegenerative diseases such as Alzheimer's and Parkinson's disease researchgate.netnih.gov. While this compound itself has been used as a precursor for other cyanthiwigins (e.g., cyanthiwigin W and Z) researchgate.netnih.gov, direct studies on its specific biological targets and mechanisms of action are crucial to fully unlock its therapeutic potential.

Further research should focus on:

Target Identification: Elucidating the specific molecular targets and pathways through which this compound exerts its biological effects. This could involve proteomic, metabolomic, and transcriptomic studies.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a diverse range of this compound analogues to identify structural motifs critical for specific biological activities. This could lead to the development of more potent and selective compounds.

Broad-Spectrum Screening: Conducting high-throughput screening against a wider array of biological targets, including enzymes, receptors, and cellular pathways, to uncover novel therapeutic applications. For instance, some cyanthiwigins have shown cytotoxic activity against human primary tumor cells and leukemia cells nih.govcaltech.edu.

Development of Chemoenzymatic Approaches for Complex Structure Assembly

Chemoenzymatic synthesis, which combines the precision and efficiency of enzymatic reactions with the versatility of chemical synthesis, offers a promising avenue for the assembly of complex natural products like this compound mdpi.comscience.gov. Enzymes can perform highly selective transformations (e.g., stereoselective, regioselective) under mild conditions, often overcoming challenges associated with traditional synthetic methods mdpi.comscience.gov.

While specific chemoenzymatic routes for this compound are not extensively detailed in current literature, the general principles apply mdpi.comscience.gov. For instance, chemoenzymatic strategies have been successfully employed for the convergent synthesis of other complex molecules, utilizing enzymes like Novozyme-435 for regioselective acetylation and other biocatalysts for stereoselective oxidations or reductions mdpi.comscience.gov. The integration of enzymatic steps could streamline the synthesis of this compound by:

Introducing Chiral Centers: Enzymes are highly effective at creating new stereocenters with high enantiomeric excess, which is crucial for the stereochemical complexity of this compound mdpi.com.

Site-Selective Functionalization: Enzymes can selectively modify specific positions on complex molecules, avoiding the need for elaborate protecting group strategies mdpi.com.

Green Chemistry: Chemoenzymatic approaches often operate under milder conditions (e.g., aqueous media, ambient temperature) and generate less waste, aligning with principles of sustainable chemistry mdpi.com.

Future efforts could involve identifying or engineering enzymes capable of catalyzing key bond-forming reactions or selective functionalizations within the cyanthiwigin scaffold, such as cyclizations, hydroxylations, or oxidations, to simplify existing synthetic routes.

Integration of Artificial Intelligence and Machine Learning in Chemical Design and Discovery

The integration of Artificial Intelligence (AI) and Machine Learning (ML) is revolutionizing chemical design and discovery, offering powerful tools to accelerate the synthesis and identification of novel compounds, including natural products and their analogues researchgate.netnih.gov.

For this compound, AI and ML can be applied in several ways:

Retrosynthesis Planning: AI algorithms can analyze the complex structure of this compound and propose optimal retrosynthetic pathways, identifying key disconnections and commercially available starting materials researchgate.netnih.gov. This can help in designing more efficient and convergent syntheses.

Reaction Prediction and Optimization: ML models can predict reaction outcomes, optimize reaction conditions (e.g., temperature, solvent, catalyst), and forecast yields and selectivity based on vast datasets of chemical reactions researchgate.netnih.gov. This could significantly reduce experimental trial-and-error in developing new synthetic routes for this compound.

De Novo Design of Analogues: Generative AI models can design novel this compound analogues with desired properties (e.g., improved potency, selectivity, or bioavailability) by exploring vast chemical spaces nih.govresearchgate.net. These models can learn the structural features essential for biological activity and generate new molecules that adhere to these principles.

Catalyst Discovery and Optimization: AI-empowered approaches can accelerate the discovery and optimization of catalysts for specific stereoselective reactions required in this compound synthesis arxiv.org. This includes predicting the performance of new catalysts and guiding their rational design.

Predicting Biological Activity: ML models can predict the biological activity and potential targets of this compound and its derivatives based on their chemical structure, enabling more focused and efficient biological screening nih.govresearchgate.net.

常见问题

Q. What are the key challenges in synthesizing Cyanthiwigin U, and how can researchers address them methodologically?

this compound’s synthesis involves multi-step catalytic processes, such as RuCl₄-mediated epoxide cleavage and subsequent cyclization . Challenges include controlling stereochemistry and minimizing side reactions. To address these:

- Stereochemical control : Use chiral catalysts or auxiliaries to direct enantioselectivity.

- Reaction optimization : Employ Design of Experiments (DoE) to test variables (temperature, solvent, catalyst loading) systematically .

- Validation : Confirm intermediates via NMR and mass spectrometry, ensuring reproducibility by adhering to standardized protocols for catalyst activation .

Q. How is the structural characterization of this compound validated in novel synthetic routes?

Structural validation requires a combination of spectroscopic and computational methods:

- Spectroscopy : Compare H/C NMR and IR data with literature values for known analogs.

- X-ray crystallography : Resolve absolute configuration for novel derivatives .

- Computational validation : Use density functional theory (DFT) to predict NMR chemical shifts and verify experimental data alignment .

Q. What in vitro assays are most suitable for preliminary evaluation of this compound’s bioactivity?

Prioritize target-specific assays based on this compound’s known biological context (e.g., cytotoxicity, antimicrobial activity):

- Cytotoxicity : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC quantification.

- Antimicrobial activity : Employ disk diffusion or microdilution assays against Gram-positive/negative strains.

- Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across biological replicates .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound analogs?

Discrepancies may arise from variations in assay conditions, impurity profiles, or cell-line specificity. Strategies include:

- Meta-analysis : Systematically compare published protocols (e.g., incubation time, solvent used) to identify confounding variables .

- Reproducibility testing : Replicate studies under standardized conditions, ensuring purity (>95% by HPLC) and rigorous solvent-evaporation protocols to eliminate residual solvents affecting bioactivity .

- Mechanistic studies : Use siRNA knockdown or CRISPR-edited cell lines to isolate target pathways and reduce off-target effects .

Q. What advanced catalytic strategies improve enantiomeric excess in this compound synthesis?

- Asymmetric catalysis : Screen chiral ligands (e.g., BINAP, Salen) with transition metals (Ru, Pd) to enhance stereoselectivity .

- Enzymatic catalysis : Explore engineered enzymes (e.g., ketoreductases) for site-specific reductions, leveraging directed evolution for improved activity .

- Kinetic resolution : Monitor reaction progress via inline FTIR or HPLC to terminate reactions at optimal conversion points, minimizing racemization .

Q. How can computational modeling guide the optimization of this compound’s synthetic pathways?

- Retrosynthetic analysis : Use AI-driven platforms (e.g., Chematica) to propose efficient routes prioritizing atom economy and step reduction.

- Transition-state modeling : Apply DFT to predict energy barriers for key steps (e.g., cyclization), identifying catalysts that lower activation energy .

- Machine learning : Train models on published reaction data to predict yields and side-products under varying conditions .

Q. What statistical approaches are critical for analyzing dose-response relationships in this compound studies?

- Non-linear regression : Fit dose-response curves using the Hill equation to calculate EC and Hill coefficients.

- ANOVA with post-hoc tests : Compare multiple analogs’ bioactivity, adjusting for family-wise error rates (e.g., Tukey’s HSD).

- Principal Component Analysis (PCA) : Reduce dimensionality in high-throughput screening data to identify structural features correlating with activity .

Methodological Guidelines

- Data integrity : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for spectral data and synthetic procedures .

- Contradiction resolution : Apply the “principal contradiction” framework to prioritize variables with the largest impact on outcomes .

- Ethical compliance : Document synthetic byproducts and assess environmental toxicity to align with green chemistry principles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。